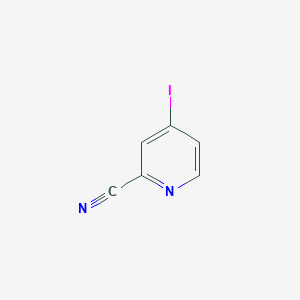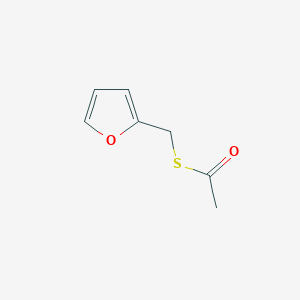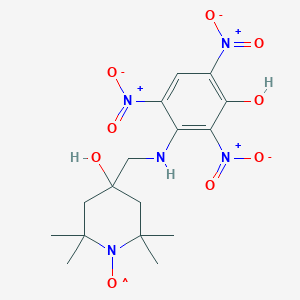![molecular formula C23H25NO3 B133995 (9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 575463-96-6](/img/structure/B133995.png)
(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate, or simply known as 9-Methyl-9-azatricyclo, is a synthetic compound that has been studied for its potential applications in various scientific research fields. 9-Methyl-9-azatricyclo is an organic compound that belongs to the class of heterocyclic compounds, namely azatricyclononanes. It is a colorless, water-soluble solid with the molecular formula C20H21NO3. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 9-Methyl-9-azatricyclo is not fully understood. However, it is believed that the compound binds to certain proteins in the body and modifies their activity. It has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Methyl-9-azatricyclo have not been fully elucidated. However, it has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Methyl-9-azatricyclo in lab experiments include its water solubility, its low toxicity, and its availability. Additionally, it has been used in a variety of research applications, including medicinal chemistry, biochemistry, and pharmacology. The main limitation of using 9-Methyl-9-azatricyclo in lab experiments is that it is not a naturally occurring compound and therefore can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for research involving 9-Methyl-9-azatricyclo include further investigation of its mechanism of action, its potential applications in drug development, and its potential applications in materials science. Additionally, further research could be conducted to elucidate its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of using 9-Methyl-9-azatricyclo in combination with other compounds to enhance its efficacy.
Synthesemethoden
9-Methyl-9-azatricyclo can be synthesized by a number of methods. The most common method involves the reaction of 9-amino-9-azatricyclo with methyl iodide in the presence of a base such as potassium carbonate. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of 9-amino-9-azatricyclo with other alkyl halides, such as bromoethane, and the reaction of 9-amino-9-azatricyclo with an alkylating agent such as ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
9-Methyl-9-azatricyclo has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the synthesis of various drugs and pharmaceuticals. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Additionally, 9-Methyl-9-azatricyclo has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.
Eigenschaften
IUPAC Name |
(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDBULQDKRYING-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476924 |
Source


|
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanotropine Benzylate | |
CAS RN |
575463-96-6 |
Source


|
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)